3-(2,5-dimethoxyphenyl)-1-methyl-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-1H-pyrazole-5-carboxamide
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Description
3-(2,5-dimethoxyphenyl)-1-methyl-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C23H22N6O3S2 and its molecular weight is 494.59. The purity is usually 95%.
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Biological Activity
The compound 3-(2,5-dimethoxyphenyl)-1-methyl-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-1H-pyrazole-5-carboxamide is a complex organic molecule with significant potential in medicinal chemistry. Its intricate structure includes multiple functional groups that suggest a broad spectrum of biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Pyrazole ring : A five-membered ring contributing to the compound's reactivity.
- Thiazole and thiophene rings : Incorporating sulfur into the structure enhances biological interactions.
- Methoxy groups : Positioned at the 2 and 5 positions of the phenyl ring, they increase electron density and solubility.
The molecular formula is C21H23N3O3S, with a molecular weight of approximately 397.49 g/mol.
Anticancer Activity
Research indicates that compounds similar to this pyrazole derivative exhibit potent anticancer properties. For instance, studies have shown that pyrazole derivatives can inhibit tubulin polymerization, which is crucial for cancer cell proliferation. A related study demonstrated that specific substitutions on the thiazole scaffold significantly impacted antiproliferative activity against various cancer cell lines (Table 1).
Compound | IC50 (µM) | Mechanism |
---|---|---|
3a | 1.6 ± 0.2 | Tubulin assembly inhibition |
3b | 1.5 ± 0.2 | Tubulin assembly inhibition |
3c | 2.7 ± 0.2 | Tubulin assembly inhibition |
The most active compounds in these studies induced apoptosis through mitochondrial pathways, activating caspase-3 and demonstrating potential for clinical applications in oncology .
Antimicrobial Activity
The presence of the thiophene ring has been associated with enhanced antimicrobial properties. Pyrazole derivatives have shown effectiveness against various bacterial strains and fungi, indicating their potential as broad-spectrum antimicrobial agents. The mechanism often involves disruption of microbial cell membranes and inhibition of essential enzymatic pathways.
Anti-inflammatory Properties
Compounds similar to this pyrazole derivative have also been investigated for their anti-inflammatory effects. They may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), thereby reducing inflammation in various models of disease .
Case Studies
- In Vivo Studies : A study involving a xenograft model demonstrated that a structurally similar compound significantly reduced tumor growth in mice, suggesting effective in vivo anticancer activity.
- Mechanistic Insights : Molecular docking studies have indicated that this compound may interact with specific receptors involved in disease pathways, providing insights into its therapeutic potential against neurodegenerative disorders.
Properties
IUPAC Name |
5-(2,5-dimethoxyphenyl)-2-methyl-N-[2-(2-thiophen-2-yl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl]pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N6O3S2/c1-28-18(12-17(26-28)16-11-15(31-2)6-7-19(16)32-3)22(30)24-9-8-14-13-34-23-25-21(27-29(14)23)20-5-4-10-33-20/h4-7,10-13H,8-9H2,1-3H3,(H,24,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWHAILGIKODUIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=C(C=CC(=C2)OC)OC)C(=O)NCCC3=CSC4=NC(=NN34)C5=CC=CS5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N6O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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